molecular formula C19H21F2N3O B2666925 N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 303091-61-4

N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2666925
CAS No.: 303091-61-4
M. Wt: 345.394
InChI Key: IYHWIYUWGIUAKF-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (CAS 303091-61-4) is a chemical compound of significant interest in pharmaceutical and oncological research. With a molecular formula of C19H21F2N3O and a molecular weight of 345.39 g/mol, this acetamide derivative features a piperazine core, a structure commonly utilized in drug discovery for its favorable physicochemical properties and its ability to contribute to biological activity . The strategic incorporation of fluorine atoms is a well-established approach in medicinal chemistry to modulate a compound's properties, and the piperazine-fluorine combination has been a key feature in developing compounds with promising biological activities . This specific molecular architecture makes it a valuable scaffold for designing and synthesizing new chemical entities. Researchers can employ this compound as a key intermediate or a building block in the synthesis of more complex molecules, particularly those targeting proliferative diseases . Its structural characteristics align with compounds investigated for their potential applications in cancer research, including the study of lung and colon cancers . The product is provided with high purity and is intended for research applications only. It is strictly for use in laboratory settings and is not for diagnostic or therapeutic use in humans. Researchers are encouraged to consult the available safety data prior to handling.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c1-14-2-3-16(21)12-18(14)22-19(25)13-23-8-10-24(11-9-23)17-6-4-15(20)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHWIYUWGIUAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, also known by its CAS number 303091-61-4, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C19H21F2N3OC_{19}H_{21}F_{2}N_{3}O

It features a piperazine moiety and two fluorinated aromatic rings, which contribute to its biological properties.

Pharmacological Activity

  • Antidepressant and Anxiolytic Effects
    • Research indicates that compounds similar to this compound exhibit significant activity against monoamine oxidases (MAOs), particularly MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine. Inhibitors of MAO-B are often explored as potential treatments for depression and anxiety disorders .
  • Neuroprotective Properties
    • The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroprotective effects. Studies have shown that related compounds can reduce oxidative stress in neuronal cells, indicating that they may protect against neurodegenerative diseases .
  • Inhibition of Acetylcholinesterase
    • Similar derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission and is beneficial in conditions like Alzheimer's disease .

Table 1: Biological Activities of Related Compounds

Compound NameIC50 (µM)Target EnzymeEffect
CC10.51MAO-BInhibitor
CC20.69AChEInhibitor
N-(5-FMPh)-Piperazine Derivative10.0BChEModerate Inhibition

Note: CC1 and CC2 are structurally similar compounds used for comparative analysis.

Research Findings

  • A study indicated that this compound exhibited significant inhibition of MAO-B with an IC50 value comparable to established MAO inhibitors .
  • Toxicity assessments conducted on Vero cells showed that concentrations up to 100 µg/mL did not significantly affect cell viability, suggesting a favorable safety profile for further development .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Monoamine Oxidase Inhibition: By inhibiting MAO-B, the compound potentially increases levels of neurotransmitters such as serotonin and dopamine in the brain.
  • Cholinergic Enhancement: Inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic signaling pathways.

Comparison with Similar Compounds

Key Structural Variations and Activities

Compound Name Substituents (Piperazine) Substituents (Acetamide) Molecular Weight (g/mol) Melting Point (°C) Reported Activity Source
Target Compound 4-(4-fluorophenyl) 5-fluoro-2-methylphenyl 376.4 (calculated) N/A Not explicitly stated (structural analogs suggest CNS/antimicrobial potential)
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 4-(4-fluorophenyl) 4-fluorophenyl ~374.4 N/A Antimicrobial (inferred from structural analogs)
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 4-(4-fluorophenyl) p-tolyl-thiazol 410.51 269–270 Anti-inflammatory (MMP inhibition)
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) Phenyl 3-(trifluoromethyl)phenyl ~393.4 N/A Anticonvulsant
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide Phenyl 2-chloro-5-(trifluoromethyl)phenyl 397.82 N/A Not specified (similar to anticonvulsant analogs)

Structural Insights :

  • Fluorination Impact: The 4-fluorophenyl group on the piperazine ring (common in the target compound and ) enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs (e.g., compound 14 in ).
  • Thiazole- or trifluoromethyl-substituted analogs (e.g., compound 15 in , compound 14 in ) show divergent activities (anti-inflammatory vs. anticonvulsant), highlighting the role of heterocyclic or electron-withdrawing groups in target selectivity.

Piperazine-Acetamides with Heterocyclic Moieties

Examples and Pharmacological Profiles

  • Compound 30 (): 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide Activity: Demonstrated anti-inflammatory properties via matrix metalloproteinase (MMP) inhibition . This may enhance binding to MMPs but reduce CNS penetration compared to the target’s simpler aromatic system.
  • Compound 16 (): 3-{2-[4-(4-Fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione Activity: Oxazolidinedione moiety linked to acetamide suggests enzyme inhibition (e.g., lipoxygenase or cyclooxygenase) .

Antimicrobial Piperazine-Acetamide Analogs

  • Compounds 47–50 () :
    • Substituents : Benzo[d]thiazol-5-ylsulfonyl-piperazine with varied acetamide groups (e.g., 3,5-difluorophenyl, thiazol-2-yl).
    • Activity : Strong gram-positive antibacterial and antifungal effects .
    • Comparison : The target compound’s 5-fluoro-2-methylphenyl group may offer moderate antimicrobial activity but likely less potency than sulfonyl-thiazole derivatives (e.g., compound 49).

Research Findings and Implications

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The target compound’s logP (estimated ~3.5) is higher than non-fluorinated analogs (e.g., compound 14 in , logP ~2.8), favoring membrane permeability.
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, as seen in analogs like , suggesting a longer half-life than non-fluorinated derivatives.

Therapeutic Potential

  • Anti-inflammatory Use : Thiazole-containing analogs (e.g., ) show MMP inhibition, but the target’s lack of heterocycles may limit this activity.

Q & A

Q. How can enantiomeric purity be ensured if chiral centers are introduced during synthesis?

  • Methodology :
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.
  • Circular dichroism (CD) : Confirm optical activity of isolated enantiomers .

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